molecular formula C11H7F3N2O3S B12557925 Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester CAS No. 157200-05-0

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester

Cat. No.: B12557925
CAS No.: 157200-05-0
M. Wt: 304.25 g/mol
InChI Key: FSDNZZBXVKVNBI-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester is a chemical compound with the molecular formula C11H7F3N2O3S It is known for its unique structure, which combines a trifluoromethanesulfonic acid moiety with a 6-phenyl-3-pyridazinyl ester group

Preparation Methods

The synthesis of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester typically involves the esterification of trifluoromethanesulfonic acid with 6-phenyl-3-pyridazinol. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid itself, to facilitate the esterification process . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester involves its interaction with molecular targets through its ester and sulfonic acid groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Properties

CAS No.

157200-05-0

Molecular Formula

C11H7F3N2O3S

Molecular Weight

304.25 g/mol

IUPAC Name

(6-phenylpyridazin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H7F3N2O3S/c12-11(13,14)20(17,18)19-10-7-6-9(15-16-10)8-4-2-1-3-5-8/h1-7H

InChI Key

FSDNZZBXVKVNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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